Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-iodo-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: A simpler analog with similar reactivity but lacking the ester and methyl groups.
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: A bromine-substituted analog with different reactivity due to the halogen’s properties.
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate: A chlorine-substituted analog with distinct chemical behavior.
Uniqueness
Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts specific reactivity and electronic properties. This makes it particularly useful in coupling reactions and as a precursor for the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 3-(4-iodopyrazol-1-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUVWZRTXWLMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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